molecular formula C6H15AsO3 B1596435 Triethyl arsenite CAS No. 3141-12-6

Triethyl arsenite

Cat. No.: B1596435
CAS No.: 3141-12-6
M. Wt: 210.1 g/mol
InChI Key: BUZKVHDUZDJKHI-UHFFFAOYSA-N
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Description

Triethyl arsenite (CAS 3141-12-6) is an organoarsenic compound with the molecular formula C 6 H 15 AsO 3 and a molecular weight of 210.10 g/mol . Also known as arsenious acid triethyl ester, its structure features a central arsenic atom bonded to three ethoxy groups, distinguishing it from its pentavalent analog, triethyl arsenate . Key thermochemical data includes an enthalpy of vaporization (ΔvapH°) of 50.6 ± 4.2 kJ/mol, as compiled in the NIST Chemistry WebBook . In the context of environmental and toxicological research, the arsenite ion (As(III)) is of significant interest. It is known to affect mitochondrial enzymes and impair cellular respiration, primarily by reacting with thiol groups in proteins . This interaction can inhibit crucial enzymes like succinic dehydrogenase and uncouple oxidative phosphorylation, leading to the production of reactive oxygen species (ROS) and induction of major stress proteins . These mechanisms underpin its high toxicity and make it a subject of study in toxicology and carcinogenesis research. Intended Use & Handling: This product is intended for research and development use only in a controlled laboratory setting. It is strictly not for human or veterinary diagnostic or therapeutic use. This compound is a highly toxic substance and must be handled exclusively by trained professionals adhering to strict safety protocols, including the use of appropriate personal protective equipment (PPE). Researchers should consult the safety data sheet (SDS) and comply with all local and international regulations for hazardous chemicals before handling.

Properties

IUPAC Name

triethyl arsorite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15AsO3/c1-4-8-7(9-5-2)10-6-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZKVHDUZDJKHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[As](OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15AsO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074882
Record name Arsenous acid, triethyl ester
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Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3141-12-6
Record name Triethoxyarsine
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Record name Triethyl arsenite
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Record name Arsenous acid, triethyl ester
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Record name Triethyl arsenite
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Preparation Methods

Direct Esterification of Arsenious Acid with Ethanol

One of the fundamental methods to prepare this compound is the esterification of arsenious acid (As(OH)₃) with ethanol. This reaction proceeds under controlled acidic or neutral conditions to avoid oxidation of arsenic(III) to arsenic(V):

$$
\text{As(OH)}3 + 3 \text{C}2\text{H}5\text{OH} \rightarrow \text{As(OCH}2\text{CH}3)3 + 3 \text{H}_2\text{O}
$$

  • Reaction Conditions: Typically performed under reflux with removal of water to drive the equilibrium toward ester formation.
  • Catalysts: Acid catalysts such as sulfuric acid can be used, but care must be taken to prevent oxidation.
  • Purification: The product is purified by distillation under reduced pressure to avoid decomposition.

This method is analogous to esterification routes used for triethyl phosphate and triethyl arsenate but requires stricter oxygen-free conditions to maintain arsenic in the +3 state.

Grignard Reaction Using Arsenic Trihalides

A widely reported and versatile method involves the reaction of arsenic trihalides, particularly arsenic triiodide (AsI₃), with ethylmagnesium bromide (a Grignard reagent):

$$
\text{AsI}3 + 3 \text{C}2\text{H}5\text{MgBr} \rightarrow \text{As(C}2\text{H}5)3 + 3 \text{MgBrI}
$$

  • Preparation of Arsenic Triiodide: Synthesized by direct combination of elemental arsenic with iodine or by halide exchange methods. Purification involves recrystallization from chloroform and drying by azeotropic distillation.
  • Reaction Setup: Conducted under an inert atmosphere (argon) in dry tetrahydrofuran (THF) solvent to prevent moisture and oxygen interference.
  • Reaction Time: Typically stirred for 12 hours at ambient temperature.
  • Work-up: Quenched with ammonium chloride solution, followed by extraction and drying of organic fractions.

This method yields trialkyl arsines, including this compound derivatives, and is favored for its high selectivity and control over product formation. The use of arsenic triiodide as a precursor offers advantages such as low toxicity and air stability compared to arsenic trichloride.

Comparative Table of Preparation Methods

Preparation Method Starting Materials Reaction Conditions Advantages Limitations
Esterification of Arsenious Acid Arsenious acid + Ethanol Reflux, acid catalyst, water removal Simple, direct route Requires oxygen-free environment
Grignard Reaction with AsI₃ Arsenic triiodide + Ethylmagnesium bromide Inert atmosphere, dry THF, ambient temperature, 12 h High selectivity, stable precursors Requires handling of Grignard reagents and moisture control

Detailed Research Findings and Notes

  • Arsenic Triiodide as a Precursor: Research highlights arsenic triiodide's utility in synthesizing various arsenic(III) derivatives, including trialkyl arsines and arsenites. Its preparation and purification are critical for successful downstream reactions. The drying process via azeotropic distillation and recrystallization ensures high purity and stability over extended storage periods without decomposition.

  • Grignard Reaction Specifics: The Grignard reagent is prepared by reacting magnesium metal with ethyl bromide in dry THF under argon. The addition of arsenic triiodide to the Grignard solution results in the formation of this compound after work-up with ammonium chloride. The reaction progress is monitored by color change from orange to pale yellow precipitate, indicating consumption of arsenic triiodide.

  • Avoidance of Oxidation: Maintaining arsenic in the +3 oxidation state during synthesis is crucial. Exposure to oxygen or oxidizing agents can convert this compound to triethyl arsenate, altering product properties and applications.

  • Purification Techniques: Post-reaction purification involves extraction with organic solvents and drying over magnesium sulfate. Distillation under reduced pressure is commonly employed to isolate pure this compound.

Chemical Reactions Analysis

Triethyl arsenite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:

    Oxidation: this compound can be oxidized to form arsenic acid derivatives. For example, oxidation with hydrogen peroxide yields arsenic acid triethyl ester.

    Reduction: Reduction of triethoxyarsine can produce arsine gas (AsH3) under specific conditions.

    Substitution: this compound can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

Chemistry and Organic Synthesis:
Triethyl arsenite serves as a reagent in organic synthesis, facilitating the production of other arsenic-containing compounds. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized to arsenic pentoxide or reduced to arsenic trioxide, making it a versatile tool in chemical laboratories.

Biological Studies:
TEA is extensively studied for its biological activity, particularly its toxicity and potential therapeutic applications. Research indicates that TEA can inhibit enzyme activity by binding to thiol groups, disrupting normal cellular functions. This interaction can lead to oxidative stress and apoptosis in cells, suggesting its potential use in cancer therapy.

Environmental Studies:
TEA's environmental impact is significant due to its toxicity to aquatic life and potential for bioaccumulation. Studies have shown that TEA can affect aquatic organisms at elevated concentrations, raising concerns about its environmental safety .

Industrial Applications

Semiconductor Industry:
In the semiconductor industry, this compound is utilized as a doping agent to modify the electrical properties of materials. Its ability to introduce arsenic into semiconductor substrates is crucial for the fabrication of electronic components. However, its use is closely monitored due to health risks associated with arsenic exposure.

Toxicity Profile

TEA is classified as a carcinogen and poses significant health risks upon exposure. The toxicity of arsenic compounds varies with their oxidation state; trivalent forms like TEA are generally more toxic than pentavalent forms. The biomethylation process in biological systems can produce metabolites that exhibit varying degrees of toxicity, complicating risk assessments .

Table 1: Toxicity Comparison of Arsenic Compounds

CompoundOxidation StateToxicity LevelMechanism of Action
This compoundTrivalentHighEnzyme inhibition, oxidative stress
Arsenic TrioxideTrivalentVery HighDNA damage, apoptosis
Dimethyl ArsenateTrivalentModerateEnzyme inhibition
Methyl ArsenatePentavalentLowLess interaction with thiol groups

Case Studies

Cancer Therapeutics:
Research has demonstrated that TEA can induce apoptosis in various cancer cell lines. For instance, studies on leukemia cells revealed that TEA downregulates anti-apoptotic proteins while activating pro-apoptotic pathways, highlighting its potential as a therapeutic agent in oncology.

Environmental Impact Studies:
A study evaluating the effects of TEA on aquatic organisms found significant bioaccumulation and toxicity at elevated concentrations. This raises concerns regarding environmental exposure and emphasizes the need for careful handling in industrial applications .

Industrial Use Monitoring:
In the semiconductor industry, the application of TEA as a doping agent is essential but requires stringent safety protocols due to its hazardous nature. The monitoring of exposure levels among workers is critical to mitigate health risks associated with arsenic compounds.

Mechanism of Action

The mechanism of action of triethoxyarsine involves its interaction with cellular components, leading to various biochemical effects. It can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. The compound can also interfere with cellular signaling pathways, inducing apoptosis (programmed cell death) in certain cell types .

Comparison with Similar Compounds

Structural and Functional Group Comparisons
Compound Formula Molecular Weight (g/mol) Key Functional Groups Key Properties
Triethyl arsenite As(C₂H₅O)₃ 198.22 Ethoxy (-OC₂H₅) Boiling point: 114–116°C (14 Torr); hydrolytically sensitive
Trioctylarsine (C₈H₁₇)₃As 414.70 Octyl (-C₈H₁₇) Reacts with HgO to form (C₈H₁₇)₃AsO; stable in organic solvents
Dichloro(trifluoromethyl)arsine CF₃AsCl₂ 198.38 Cl, CF₃ Reactive with HCl and CF₃I; IR/Raman spectra documented
Trimesitylarsine (2,4,6-Me₃C₆H₂)₃As 456.50 Mesityl (aryl) Melting point: 177°C; electronic spectrum solvent-dependent

Key Insights :

  • Substituent Effects: this compound’s ethoxy groups make it more polar and hydrolytically reactive than alkyl-substituted arsines like trioctylarsine. The latter’s long alkyl chains enhance lipid solubility and stability in non-aqueous media .
  • Reactivity : Dichloro(trifluoromethyl)arsine undergoes halogen exchange reactions (e.g., with HCl), whereas this compound is more prone to hydrolysis or transesterification due to its labile ethoxy groups .
  • Aromatic vs. Aliphatic : Trimesitylarsine’s bulky aryl groups confer higher thermal stability (m.p. 177°C) compared to this compound’s aliphatic ethoxy chains .
Toxicity and Environmental Behavior
  • This compound: Limited direct toxicity data exist, but as an As(III) derivative, it likely shares mechanistic similarities with inorganic arsenite (AsO₃³⁻), which disrupts cellular redox balance and gene expression .
  • Inorganic Arsenite (AsO₃³⁻): Highly mobile in aqueous environments, adsorbs strongly to Fe/Al oxides, and exhibits pH-dependent speciation .
  • Antimonite (SbO₃³⁻): Structurally analogous to arsenite, with parallel gene suppression effects in human keratinocytes, suggesting shared carcinogenic risks .

Contrast: While inorganic arsenite and antimonite are environmentally persistent, this compound’s organic groups may reduce bioavailability but increase volatility and organic solvent mobility .

Biological Activity

Triethyl arsenite (TEA) is an organoarsenic compound that has garnered attention for its biological activity, particularly its toxicity and potential therapeutic applications. This article examines the mechanisms of action, biochemical interactions, and relevant case studies related to TEA, providing a comprehensive overview of its biological effects.

This compound exhibits its biological activity primarily through the following mechanisms:

  • Enzyme Inhibition : TEA binds to thiol groups in enzymes, inhibiting their activity. This interaction disrupts essential cellular processes, including respiration and metabolism.
  • Oxidative Stress Induction : The binding of TEA to cellular components can lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress that can damage cellular structures and induce apoptosis .
  • Cell Death : Due to its ability to inhibit vital enzymes and induce oxidative stress, TEA can lead to cell death, making it a candidate for cancer therapy.

Biochemical Interactions

The interactions of this compound with various biological molecules have significant implications for both toxicity and therapeutic potential. Key findings include:

  • Protein Binding : TEA has a high affinity for binding with cysteine-rich proteins, which may alter protein function and contribute to its toxic effects .
  • Metabolism : The metabolism of TEA involves methylation processes that can produce various metabolites, some of which may exhibit different biological activities compared to the parent compound .

Toxicological Profile

The toxicological profile of this compound highlights its potential risks:

  • Acute Toxicity : Acute exposure to trivalent arsenic compounds like TEA can result in severe health effects, including multi-organ failure. The lethal dose in humans is estimated to be between 70-180 mg of arsenic(III) oxide .
  • Chronic Effects : Long-term exposure has been associated with various health issues, including skin cancer and cardiovascular diseases. The biological half-life of arsenic in humans is relatively short compared to animals, necessitating careful monitoring of exposure levels .

Case Studies

Several studies have investigated the effects of this compound on biological systems:

  • Cancer Therapy Research : A study demonstrated that TEA could induce apoptosis in leukemia cell lines through oxidative stress mechanisms. This suggests potential applications in targeted cancer therapies .
  • Environmental Exposure Assessment : Research evaluating exposure levels in populations near arsenic-contaminated sites showed correlations between environmental arsenic levels and increased health risks, underscoring the need for ongoing monitoring and risk assessment .
  • Biotransformation Studies : Investigations into the metabolic pathways of TEA revealed that different reductants could influence the kinetics of arsenic methylation, providing insights into how the body processes this compound and its derivatives .

Comparative Analysis with Related Compounds

The following table summarizes key characteristics and biological activities of this compound compared to other arsenic compounds:

Compound NameChemical FormulaBiological ActivityUnique Features
This compoundC6H15AsInduces apoptosis; inhibits enzyme activityHigh affinity for thiol groups
Arsenic TrioxideAs2O3Used in cancer treatment; cytotoxic propertiesWell-studied for therapeutic applications
Dimethyl ArsenateC4H12AsLess toxic; studied for environmental impactsMilder effects compared to TEA

Q & A

Q. How can mechanistic studies differentiate this compound’s direct toxicity from its decomposition products?

  • Methodological Answer : Use arsenic-specific traps (e.g., thiol-modified resins) to capture decomposition products during exposure. Compare toxicity in wild-type vs. arsenic-methylation-deficient cells (e.g., AS3MT-knockout). Employ synchrotron-based techniques (μ-XANES) to spatially map arsenic speciation in tissues .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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